molecular formula C8H15N B067393 1-Ethyl-3-methylidenepiperidine CAS No. 181999-39-3

1-Ethyl-3-methylidenepiperidine

Cat. No.: B067393
CAS No.: 181999-39-3
M. Wt: 125.21 g/mol
InChI Key: HASMQYHVFRFLSG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethyl-3-methylidenepiperidine (C₈H₁₃N) is a piperidine derivative characterized by an ethyl group at the 1-position and a methylidene (CH₂=) group at the 3-position. The methylidene moiety introduces significant reactivity due to its sp²-hybridized carbon, making the compound valuable in organic synthesis as a precursor for functionalization or cycloaddition reactions.

Properties

CAS No.

181999-39-3

Molecular Formula

C8H15N

Molecular Weight

125.21 g/mol

IUPAC Name

1-ethyl-3-methylidenepiperidine

InChI

InChI=1S/C8H15N/c1-3-9-6-4-5-8(2)7-9/h2-7H2,1H3

InChI Key

HASMQYHVFRFLSG-UHFFFAOYSA-N

SMILES

CCN1CCCC(=C)C1

Canonical SMILES

CCN1CCCC(=C)C1

Origin of Product

United States

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key parameters of 1-Ethyl-3-methylidenepiperidine with analogs:

Compound Name Molecular Formula Molar Mass (g/mol) Key Functional Groups Reactivity Profile Applications
This compound C₈H₁₃N 123.20 (inferred) Ethyl, methylidene (CH₂=) High (electrophilic addition, polymerization) Organic synthesis precursor
1-Ethyl-3-hydroxypiperidine C₇H₁₅NO 129.20 Ethyl, hydroxyl (-OH) Moderate (oxidizer-sensitive) Pharmaceutical intermediate
Ethyl 1-methylnipecotate C₉H₁₇NO₂ 171.24 Ethyl ester, methyl Low (hydrolysis-sensitive) Drug synthesis, chiral building block
1-Acetyl-t-3-ethyl-r-2,c-6-bis(4-methoxyphenyl)piperidin-4-one C₂₈H₃₂NO₄ 444.56 Acetyl, ethyl, methoxyphenyl Moderate (hydrogenation, ring-opening) Antimicrobial/anti-inflammatory R&D

Notes:

  • Reactivity : The methylidene group in this compound enhances electrophilicity compared to hydroxyl or ester analogs, increasing risks of uncontrolled polymerization or explosive vapor formation (similar to 1-Ethyl-3-hydroxypiperidine’s flammability ).
  • Stability : Unlike 1-Ethyl-3-hydroxypiperidine, which is stable under controlled conditions but reactive with oxidizers , the methylidene variant likely requires stringent inert storage to prevent degradation.

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